2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (molecular formula C21H15ClFN3O2, exact mass 395.0837 g/mol) is a synthetic small molecule belonging to the tetrahydroquinazolinone benzamide class. It features a 5,6,7,8-tetrahydroquinazolin-5-one core with a 4-fluorophenyl substituent at the 7-position and a 2-chlorobenzamide moiety at the 2-position.

Molecular Formula C21H15ClFN3O2
Molecular Weight 395.8 g/mol
Cat. No. B12133830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Molecular FormulaC21H15ClFN3O2
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15ClFN3O2/c22-17-4-2-1-3-15(17)20(28)26-21-24-11-16-18(25-21)9-13(10-19(16)27)12-5-7-14(23)8-6-12/h1-8,11,13H,9-10H2,(H,24,25,26,28)
InChIKeyAHCIQEANNVLNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Structural Identity and Core Scaffold Overview for Targeted Procurement


2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (molecular formula C21H15ClFN3O2, exact mass 395.0837 g/mol) is a synthetic small molecule belonging to the tetrahydroquinazolinone benzamide class. It features a 5,6,7,8-tetrahydroquinazolin-5-one core with a 4-fluorophenyl substituent at the 7-position and a 2-chlorobenzamide moiety at the 2-position. The compound is primarily utilized as a screening compound in early-stage drug discovery and has been investigated within quinazoline-based benzamide series targeting histone deacetylase (HDAC) enzymes [1]. Its ortho-chloro substitution on the benzamide ring distinguishes it from the more common para- and meta-chloro regioisomers, potentially conferring distinct conformational preferences and target interaction profiles.

Why Generic Substitution Fails for 2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


Within the tetrahydroquinazoline benzamide series, simple replacement of the 2-chlorobenzamide group with regioisomeric 3‑chloro or 4‑chloro analogs, or with unsubstituted benzamide, cannot be assumed to yield equivalent biological outcomes. The ortho-chloro substituent introduces a well-documented steric and electronic ortho effect that restricts rotation around the amide bond, altering both the conformational ensemble and the presentation of the benzamide pharmacophore to protein targets [1]. In medicinal chemistry SAR studies of benzamide derivatives, ortho substitution has been shown to modulate potency, selectivity, and metabolic stability relative to meta and para counterparts [2]. Furthermore, the 4-fluorophenyl group at position 7 contributes distinct electronegativity and potential halogen-bonding interactions not replicable by non-halogenated or differently substituted aryl groups . These structural features collectively mean that generic substitution with closely related analogs carries a quantifiable risk of altered target engagement, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Versus Closest Analogs


Ortho-Chloro vs. Para-Chloro Regioisomer: Conformational Restriction and Predicted Binding Divergence

The ortho-chloro substituent on the benzamide ring of the target compound imposes a torsional restriction around the amide C–N bond that is absent in the para-chloro (4-chloro) and meta-chloro (3-chloro) regioisomers. Quantitative conformational analysis of ortho-substituted benzamides demonstrates that the dihedral angle between the benzamide phenyl ring and the amide plane is constrained to approximately 50–70°, compared to free rotation in unsubstituted and para-substituted analogs [1]. This restriction directly affects the three-dimensional presentation of the benzamide pharmacophore to biological targets. The para-chloro isomer (4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide) and meta-chloro isomer (3-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide) are commercially available as screening compounds , but published head-to-head biological data comparing all three regioisomers in the same assay have not been identified as of the search date.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

4-Fluorophenyl at Position 7 vs. Non-Fluorinated Aryl Groups: Electronegativity and Halogen Bonding Potential

The 4-fluorophenyl substituent at position 7 of the tetrahydroquinazoline core introduces a strong electronegative dipole (C–F bond dipole ~1.4 D) and potential halogen-bond acceptor capacity not found in analogs bearing 4-methylphenyl or unsubstituted phenyl groups. Analogs such as N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (MW 357.41, no fluorine) lack this electronic feature. The 4-fluorophenyl group has been shown in related quinazoline systems to influence target binding through both electronic perturbation of the aromatic ring and direct fluorine–protein interactions [1]. Comparative physicochemical data from commercially cataloged analogs indicate that the 4-fluorophenyl-containing congeners exhibit systematically higher logP values and altered hydrogen-bond acceptor counts relative to non-fluorinated counterparts .

Medicinal Chemistry Halogen Bonding Electrostatics

Tetrahydroquinazoline Scaffold vs. Fully Aromatic Quinazolines: Saturation-Dependent Geometry and Biological Activity

The 5,6,7,8-tetrahydroquinazoline core of the target compound provides a non-planar, partially saturated bicyclic scaffold, in contrast to the planar, fully aromatic quinazoline found in many kinase inhibitors (e.g., gefitinib, erlotinib). This saturation introduces a stereogenic center at position 7 (racemic mixture confirmed for the 3-chloro analog ), alters lipophilicity, and changes the vector of the 4-fluorophenyl substituent relative to the benzamide group. In related tetrahydroquinazoline derivatives, this scaffold has been associated with HDAC inhibition (IC50 values in the sub-micromolar range) and cytotoxicity against SW620, PC-3, and NCI-H23 cancer cell lines, with potency 5- to 10-fold higher than SAHA in certain analogs [1]. While these data are from structurally related compounds within the same benzamide-quinazoline series and not specifically from the target compound, they support the scaffold's differentiated biological profile.

Medicinal Chemistry Scaffold Comparison Drug Design

Physicochemical Property Profile: Lipophilicity and Drug-Likeness Differentiation from Non-Chlorinated and Non-Fluorinated Analogs

The combination of an ortho-chloro substituent on the benzamide and a 4-fluorophenyl group at position 7 yields a distinct physicochemical profile relative to non-halogenated analogs. Based on catalog data for the closely related 3-chloro regioisomer , the tetrahydroquinazoline benzamide scaffold with chloro and fluoro substitutions exhibits a calculated logP of 4.29 and logD of 2.375, reflecting balanced lipophilicity for membrane permeability. In contrast, the unsubstituted benzamide parent compound (N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, MW 361.4, no chloro substituent) is expected to have lower lipophilicity, potentially affecting cell permeability and protein binding. The polar surface area (PSA) of 57.95 Ų reported for the 3-chloro analog falls within the desirable range for oral bioavailability (<140 Ų). These property differences, while not directly measured for the target ortho-chloro compound, are structurally conservative across regioisomers and provide procurement-relevant differentiation.

Physicochemical Properties Drug-Likeness Lead Optimization

Prioritized Research and Industrial Application Scenarios for 2-Chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


Regioisomeric Selectivity Profiling in HDAC Inhibition Assays

The target compound is ideally suited as a probe to investigate the impact of ortho-chloro substitution on HDAC inhibitory activity within the tetrahydroquinazoline benzamide series. Procure alongside the 3-chloro and 4-chloro regioisomers to directly measure differential IC50 values in HeLa extract HDAC assays, where related analogs have shown sub-micromolar potency [1]. The ortho-chloro conformation may alter zinc-binding group presentation compared to para-substituted analogs.

Conformational Analysis and Structure-Based Drug Design

The restricted rotation of the ortho-chlorobenzamide moiety makes this compound a valuable tool for studying the relationship between benzamide conformation and target engagement. Use in X-ray crystallography or NMR-based conformational studies to establish the precise dihedral angle and compare with computational predictions for ortho-substituted benzamides [2]. This information is critical for pharmacophore model refinement.

Cytotoxicity Screening in Colon, Prostate, and Lung Cancer Cell Lines

Based on the demonstrated cytotoxicity of structurally related benzamide-quinazoline hybrids against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cell lines, with IC50 values ranging from 1.43 to 5.45 μM for the most potent analogs [1], the target compound should be prioritized for head-to-head cytotoxicity comparison against the unsubstituted benzamide parent and the para-chloro regioisomer. The 4-fluorophenyl group may enhance cellular activity relative to non-fluorinated analogs [3].

Physicochemical Property Benchmarking for Lead Optimization

The balanced logP (~4.3) and moderate PSA (~58 Ų) estimated for this scaffold place the compound within drug-like chemical space. Use as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, comparing the ortho-chloro compound with para- and meta-chloro isomers to quantify the effect of chlorine position on passive permeability and solubility.

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